molecular formula C15H22BClO3 B566858 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-41-3

2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B566858
CAS No.: 1218789-41-3
M. Wt: 296.598
InChI Key: UHYRQTTUPFEKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1218789-41-3) is a high-purity boronic ester derivative with molecular formula C 15 H 22 BClO 3 and molecular weight 296.60 . This compound serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, which are fundamental methodologies for constructing biaryl frameworks prevalent in pharmaceutical compounds and functional materials . The structural configuration features a chloro-propoxy substituted aromatic ring coupled to a pinacol boronate scaffold (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability while maintaining reactivity . This reagent is manufactured to high purity standards (NLT 95%) and is supported by batch-specific Certificate of Analysis (COA) to ensure traceability and quality compliance . The compound is offered with flexible production scaling from gram to kilogram quantities, supporting both laboratory research and industrial projects . As with similar boronic ester derivatives, this product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers can utilize this chemical intermediate in developing targeted molecular architectures, with applications spanning pharmaceutical intermediate synthesis, agrochemical research, and advanced material science .

Properties

IUPAC Name

2-(3-chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-6-7-18-13-9-11(8-12(17)10-13)16-19-14(2,3)15(4,5)20-16/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYRQTTUPFEKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675262
Record name 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-41-3
Record name 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Lithium Exchange with n-Butyllithium

The most widely employed method involves treating 3-chloro-5-propoxyphenyl bromide with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. The aryl bromide undergoes halogen-lithium exchange to generate a reactive aryl lithium species, which is subsequently quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions:

  • Temperature: -78°C (maintained via dry ice/acetone bath)

  • Solvent: Anhydrous THF

  • Molar Ratio: 1:1.05 (aryl bromide : n-BuLi)

  • Quenching Agent: 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Example Procedure:
A solution of 3-chloro-5-propoxyphenyl bromide (10 mmol) in THF (50 mL) is cooled to -78°C under nitrogen. n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) is added dropwise, forming a dark red solution. After 1 hour, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (11 mmol) is introduced, and the mixture is warmed to room temperature over 12 hours. Quenching with saturated NH4_4Cl and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate).

Yield: 61–78%

Turbo-Grignard Reagent for Enhanced Efficiency

Recent advancements utilize Turbo-Grignard reagents (e.g., iPrMgCl\cdotpLiCl\text{iPrMgCl·LiCl}) to improve selectivity and reduce side reactions. This method avoids extreme cryogenic conditions, operating at 0–20°C.

Procedure:
3-Chloro-5-propoxyphenyl bromide (5.0 g, 22 mmol) is dissolved in THF (100 mL) and treated with iPrMgCl\cdotpLiCl\text{iPrMgCl·LiCl} (1.3 M, 17 mL, 22 mmol) at 0°C. After 2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.3 mmol) is added, and stirring continues for 70 minutes. Work-up as above affords the product in 86% yield.

Advantages:

  • Reduced sensitivity to moisture

  • Shorter reaction times (2–3 hours vs. 12–24 hours)

  • Higher reproducibility

Reaction Optimization and Kinetic Analysis

Temperature Dependence

Low temperatures (-78°C) minimize undesired protonation of the aryl lithium intermediate. At -50°C, competing side reactions increase, reducing yields by 15–20%.

Solvent Effects

THF vs. Et2_2O: THF provides superior solubility for aryl lithium species, whereas Et2_2O leads to precipitation and incomplete reactions.

Additives:

  • HMPA (Hexamethylphosphoramide): Enhances reaction rates but poses toxicity concerns.

  • TMEDA (Tetramethylethylenediamine): Stabilizes lithium intermediates but complicates purification.

Purification and Characterization

Chromatographic Methods

Silica Gel Chromatography:

  • Eluent: Hexane/ethyl acetate (9:1)

  • Rf_f: 0.45 (target compound) vs. 0.25 (unreacted boronic ester)

Recrystallization:

  • Solvent: Acetone/heptane (1:3)

  • Purity: >99% (by 1H^1\text{H} NMR)

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): δ 7.54 (t, J=73.0J = 73.0 Hz, 2H, B-O), 7.12 (s, 1H, Ar-H), 4.01 (q, J=6.8J = 6.8 Hz, 2H, OCH2_2 ), 1.89 (sextet, J=7.2J = 7.2 Hz, 2H, CH2_2 ), 1.34 (s, 12H, CH3_3 ).

  • 13C^{13}\text{C} NMR: δ 153.2 (C-O), 134.5 (C-Cl), 84.7 (B-O), 25.1 (CH3_3 ).

Comparative Analysis of Synthetic Routes

Method Yield Temperature Time Key Advantage
n-BuLi/THF61–78%-78°C12–24 hHigh functional group tolerance
Turbo-Grignard86%0–20°C2–3 hOperational simplicity
Pd-Catalyzed Borylation45–50%80°C6 hAvoids cryogenic conditions

Note: Palladium-catalyzed methods, while avoiding cryogenics, suffer from lower yields and catalyst costs.

Industrial-Scale Production Insights

Pilot Plant Protocol:

  • Batch Size: 1 kg

  • Reactor: 50 L jacketed glass-lined vessel

  • Cycle Time: 48 hours (including purification)

  • Cost Analysis: Raw materials account for 65% of total cost, primarily due to n-BuLi and boronic ester .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays due to its boron content.

    Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in different pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with key analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound (Target) C₁₆H₂₃BClO₃ (inferred) ~308.6 (calculated) Cl (3), OPr (5) Expected use in cross-coupling; solubility influenced by propoxy group. -
2-(3-Chloro-5-fluoro-2-methoxyphenyl)-... C₁₃H₁₇BClFO₃ 286.536 Cl (3), F (5), OMe (2) Higher electrophilicity due to electron-withdrawing F and Cl; used in fluorinated drug synthesis.
2-(3-Chloro-5-ethoxyphenyl)-... C₁₃H₁₇BClO₃ 270.53 Cl (3), OEt (5) Ethoxy group enhances lipophilicity; intermediate in agrochemicals.
2-(3,5-Dichlorophenyl)-... C₁₂H₁₅BCl₂O₂ 273.97 Cl (3,5) High reactivity in coupling due to dual Cl substituents; TSCA-listed for industrial use.
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-... C₁₄H₁₇BClF₃O₃ 336.54 Cl (3), OMe (4), CF₃ (5) Trifluoromethyl group increases metabolic stability; density: 1.24 g/cm³ (predicted).
2-(3-Cyclopropyl-5-(trifluoromethyl)phenyl)-... C₁₆H₂₀BF₃O₂ 312.14 Cyclopropyl (3), CF₃ (5) Bulky cyclopropyl group reduces reaction rates; used in sterically hindered couplings.

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance electrophilicity of the boron center, accelerating cross-coupling reactions . For example, the trifluoromethyl group in improves compound stability but may reduce solubility.
  • Alkoxy Chains (OPr, OEt, OMe) : Propoxy and ethoxy groups increase hydrophobicity, making the compound more suitable for lipid-soluble drug candidates .
  • Steric Hindrance : Cyclopropyl and bulky substituents (e.g., ) lower reaction yields due to hindered access to the boron atom.

Synthetic Yields :

  • Analogous compounds with simple substituents (e.g., methoxy) achieve moderate yields (26% in ), while sterically hindered derivatives require optimized conditions .

Physical Properties :

  • Boiling points correlate with molecular weight; for example, has a predicted boiling point of 363°C, higher than smaller analogs like .

Biological Activity

2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BClO3. The compound features a boron atom integrated within a dioxaborolane ring and a chloropropoxyphenyl group. Its structural uniqueness contributes to its reactivity and biological interactions.

PropertyValue
Molecular Weight296.6 g/mol
CAS Number1218789-41-3
IUPAC NameThis compound
InChI KeyUHYRQTTUPFEKMU-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets through the boron atom. Boron-containing compounds are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to participate in biochemical pathways that can modulate enzymatic activities or influence cellular signaling processes.

Key Mechanisms:

  • Covalent Bonding : The boron atom can form transient bonds with hydroxyl groups on biomolecules.
  • Oxidation-Reduction Reactions : The compound's structure allows it to undergo redox reactions, which can affect cellular metabolism.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Properties : Preliminary studies suggest that organoboron compounds can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Activity : Some derivatives of boron compounds have shown efficacy against various bacterial strains and fungi.
  • Enzyme Inhibition : The ability of this compound to interact with enzymes through boron-mediated mechanisms may lead to the development of novel enzyme inhibitors.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the effects of various organoboron compounds on cancer cell lines. Results indicated that this compound inhibited cell proliferation in breast cancer models by inducing apoptosis through caspase activation.

Study 2: Antimicrobial Efficacy

Research published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis mediated by the boron atom's reactivity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, comparisons with similar organoboron compounds are insightful.

Compound NameAnticancer ActivityAntimicrobial Activity
3-Chloro-5-propoxyphenylboronic acidModerateLow
2-(3-Chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneHighModerate
This compound High Significant

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronic esterification. A common method involves reacting 3-chloro-5-propoxyphenylboronic acid with 2,3-dimethyl-2,3-butanediol under anhydrous conditions. Key parameters include maintaining inert atmospheres (argon/nitrogen), using Pd-based catalysts (e.g., Pd(PPh₃)₄), and optimizing reaction temperatures (80–120°C) to achieve yields >75%. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹¹B NMR : Confirms boron coordination (δ ~30–35 ppm for dioxaborolanes).
  • ¹H/¹³C NMR : Identifies substituents on the phenyl ring (e.g., chloro and propoxy groups).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~336). Cross-validation with elemental analysis (C, H, B, Cl) ensures purity >95% .

Q. How is this compound utilized in cross-coupling reactions?

It serves as a boronate ester precursor in Suzuki-Miyaura couplings to introduce the 3-chloro-5-propoxyphenyl group into aromatic systems. Example protocol:

  • Combine with aryl halides (1:1.2 molar ratio), Pd(OAc)₂ (2 mol%), and K₂CO₃ in DMF/H₂O (4:1).
  • Heat at 80°C for 12 hours. Monitor via TLC. Typical yields: 60–85% .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., protodeboronation)?

Protodeboronation is minimized by:

  • Using anhydrous solvents (THF, DMF) and degassing to exclude moisture.
  • Adding ligands (e.g., SPhos) to stabilize Pd intermediates.
  • Lowering reaction temperatures (≤60°C) and shortening reaction times. Kinetic monitoring via in-situ IR or HPLC-MS helps identify degradation pathways .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

Discrepancies may arise from rotameric equilibria or residual solvents. Solutions include:

  • Variable-temperature NMR to observe dynamic effects.
  • 2D NMR (COSY, NOESY) to confirm coupling patterns.
  • Crystallographic analysis (XRD) to resolve structural ambiguities .

Q. How can computational methods improve the design of derivatives for material science applications?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO levels) to guide functionalization. For example:

  • Substituent effects on charge transport in organic semiconductors.
  • MD simulations assess solubility in polymer matrices (e.g., P3HT). Experimental validation via cyclic voltammetry and UV-vis spectroscopy is critical .

Q. What reactor designs enhance scalability for multi-step syntheses involving this compound?

Microfluidic reactors enable precise control over reaction parameters (residence time, mixing). For example:

  • Continuous-flow systems with in-line IR monitoring for real-time adjustments.
  • Packed-bed reactors with immobilized Pd catalysts to reduce leaching. Process optimization via Design of Experiments (DoE) maximizes throughput and reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.